Cas no 2610-96-0 (3,5,5-trimethyloxolan-2-one)

3,5,5-Trimethyloxolan-2-one is a cyclic ester (lactone) characterized by its stable oxolane ring structure substituted with three methyl groups. This compound exhibits notable thermal and chemical stability, making it suitable for applications in specialty solvents, polymer synthesis, and fine chemical intermediates. Its rigid molecular framework contributes to controlled reactivity, enabling selective transformations in organic synthesis. The presence of multiple methyl groups enhances lipophilicity, which may be advantageous in formulations requiring hydrophobic properties. As a lactone derivative, it can serve as a precursor for further functionalization or as a monomer in ring-opening polymerization. Its well-defined structure ensures consistent performance in research and industrial processes.
3,5,5-trimethyloxolan-2-one structure
3,5,5-trimethyloxolan-2-one structure
Product name:3,5,5-trimethyloxolan-2-one
CAS No:2610-96-0
MF:C7H12O2
MW:128.168982505798
CID:1430097
PubChem ID:13000821

3,5,5-trimethyloxolan-2-one Chemical and Physical Properties

Names and Identifiers

    • 2(3H)-Furanone, dihydro-3,5,5-trimethyl-
    • 3,5,5-trimethyloxolan-2-one
    • G49430
    • CAA61096
    • 2,4,4-trimethyl-gamma-butyrolactone
    • 2610-96-0
    • SCHEMBL9717735
    • DTXSID90514722
    • EN300-138149
    • Inchi: InChI=1S/C7H12O2/c1-5-4-7(2,3)9-6(5)8/h5H,4H2,1-3H3
    • InChI Key: MERKSIJKRHUJNG-UHFFFAOYSA-N
    • SMILES: CC1CC(OC1=O)(C)C

Computed Properties

  • Exact Mass: 128.08376
  • Monoisotopic Mass: 128.083729621g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 0
  • Complexity: 138
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 26.3Ų
  • Tautomer Count: 2
  • XLogP3: 1.4
  • Surface Charge: 0

Experimental Properties

  • Color/Form: The animal fragrance of coumarin fragrance
  • PSA: 26.3

3,5,5-trimethyloxolan-2-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-138149-2.5g
3,5,5-trimethyloxolan-2-one
2610-96-0 95%
2.5g
$1315.0 2023-02-15
TRC
B536583-10mg
3,5,5-trimethyloxolan-2-one
2610-96-0
10mg
$ 50.00 2022-06-07
Enamine
EN300-138149-0.1g
3,5,5-trimethyloxolan-2-one
2610-96-0 95%
0.1g
$232.0 2023-02-15
Enamine
EN300-138149-50mg
3,5,5-trimethyloxolan-2-one
2610-96-0 95.0%
50mg
$155.0 2023-09-30
Enamine
EN300-138149-500mg
3,5,5-trimethyloxolan-2-one
2610-96-0 95.0%
500mg
$524.0 2023-09-30
Enamine
EN300-138149-10000mg
3,5,5-trimethyloxolan-2-one
2610-96-0 95.0%
10000mg
$2884.0 2023-09-30
A2B Chem LLC
AB28974-250mg
3,5,5-Trimethyloxolan-2-one
2610-96-0 95%
250mg
$384.00 2024-04-20
A2B Chem LLC
AB28974-10g
3,5,5-Trimethyloxolan-2-one
2610-96-0 95%
10g
$3071.00 2024-04-20
1PlusChem
1P002S4U-10g
2(3H)-Furanone, dihydro-3,5,5-trimethyl-
2610-96-0 95%
10g
$3627.00 2023-12-18
Enamine
EN300-138149-100mg
3,5,5-trimethyloxolan-2-one
2610-96-0 95.0%
100mg
$232.0 2023-09-30

Additional information on 3,5,5-trimethyloxolan-2-one

Introduction to 3,5,5-trimethyloxolan-2-one (CAS No. 2610-96-0)

3,5,5-trimethyloxolan-2-one, identified by the Chemical Abstracts Service Number (CAS No.) 2610-96-0, is a significant organic compound with a molecular structure that has garnered considerable attention in the field of organic chemistry and pharmaceutical research. This heterocyclic lactone exhibits unique chemical properties that make it a valuable intermediate in synthetic chemistry and a potential candidate for various biochemical applications.

The molecular formula of 3,5,5-trimethyloxolan-2-one is C₆H₁₀O₂, reflecting its composition of six carbon atoms, ten hydrogen atoms, and two oxygen atoms arranged in a cyclic structure. The presence of a five-membered lactone ring substituted with three methyl groups at the 3rd and 5th positions contributes to its distinctive reactivity and stability. This structural motif is reminiscent of several natural products and pharmaceuticals, suggesting its utility in drug discovery and development.

In recent years, the study of oxolane derivatives has seen substantial growth due to their versatile applications in medicinal chemistry. The compound 3,5,5-trimethyloxolan-2-one has been explored as a building block for more complex molecules, particularly in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents. Its ability to undergo various chemical transformations, such as nucleophilic addition and ring-opening reactions, makes it a versatile scaffold for medicinal chemists.

One of the most intriguing aspects of 3,5,5-trimethyloxolan-2-one is its potential role in enzyme inhibition. Research has indicated that oxolane derivatives can mimic natural substrates or transition states recognized by enzymes, thereby serving as potent inhibitors. For instance, studies have demonstrated that analogs of this compound exhibit inhibitory activity against certain hydrolases and oxidoreductases. These findings have opened new avenues for developing enzyme-based therapeutics targeting various diseases.

The synthesis of 3,5,5-trimethyloxolan-2-one has been optimized through multiple pathways to enhance yield and purity. Common synthetic routes involve the condensation of ketones with cyclic alcohols or the intramolecular cyclization of appropriate precursors. Advances in catalytic methods have further refined these processes, allowing for more efficient production scales suitable for industrial applications.

From a pharmaceutical perspective, the pharmacological profile of 3,5,5-trimethyloxolan-2-one has been extensively evaluated in preclinical studies. These investigations have highlighted its potential as an anti-inflammatory agent due to its ability to modulate key inflammatory pathways. Additionally, its structural similarity to known bioactive molecules suggests that it may possess additional therapeutic effects beyond inflammation control.

The safety profile of 3,5,5-trimethyloxolan-2-one is another critical consideration in its application. Preliminary toxicological studies have shown that this compound exhibits low toxicity at moderate doses when administered orally or topically. However, further research is necessary to fully understand its long-term effects and potential side reactions under different conditions.

In conclusion,3,5,5-trimethyloxolan-2-one (CAS No. 2610-96-0) represents a promising compound with significant potential in synthetic chemistry and pharmaceutical development. Its unique structural features and reactivity make it an invaluable tool for researchers seeking novel bioactive molecules. As research continues to uncover new applications for this compound,3,5,5-trimethyloxolan-2-one is poised to play an increasingly important role in advancing chemical biology and drug discovery efforts worldwide.

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